Boc-D-Me-Arg(Tos)-OH
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Overview
Description
Boc-D-Me-Arg(Tos)-OH, also known as Boc-Arg(Tos)-OH, is an amino acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds.
Scientific Research Applications
Boc-D-Me-Arg(Tos)-OH has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and proteins, as well as for the synthesis of peptide-based drugs. It has also been used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds.
Mechanism of Action
Boc-D-Me-Arg(Tos)-OH acts as an aminopeptidase inhibitor, which means that it prevents the breakdown of peptides into their constituent amino acids. This inhibition of peptide breakdown results in the accumulation of peptides in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The accumulation of peptides in the body due to the inhibition of peptide breakdown by Boc-D-Me-Arg(Tos)-OH can lead to a variety of biochemical and physiological effects. These effects can include increased levels of neurotransmitters, increased levels of hormones, and increased levels of enzymes. These effects can have a variety of positive and negative effects on the body, depending on the peptide being studied.
Advantages and Limitations for Lab Experiments
The use of Boc-D-Me-Arg(Tos)-OH in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a versatile compound that can be used in a variety of experiments. However, there are also some limitations to its use. It is not very soluble in water and can be difficult to handle in some experiments. Additionally, it is not very stable and can degrade over time.
Future Directions
There are a variety of potential future directions for the use of Boc-D-Me-Arg(Tos)-OH. It could be used in the development of new peptide-based drugs, as well as in the development of new methods for synthesizing peptides and proteins. It could also be used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds. Additionally, it could be used to study the effects of peptide accumulation in the body, as well as to develop new methods for inhibiting peptide breakdown.
Synthesis Methods
Boc-D-Me-Arg(Tos)-OH is synthesized by a two-step process. First, the amino acid derivative is reacted with a base, such as potassium carbonate, in a solvent such as dimethyl sulfoxide (DMSO). This reaction results in the formation of a free base. The free base is then reacted with a suitable acid, such as trifluoroacetic acid (TFA), to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as triethylamine (TEA).
properties
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718678 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Me-Arg(Tos)-OH | |
CAS RN |
136642-84-7 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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